

Methyl Bromopyruvate: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl bromopyruvate*

Cat. No.: *B1348295*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl bromopyruvate (MBP) is a highly reactive, trifunctional chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring an α -keto- β -bromo ester moiety, renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including thiazoles and pyrazoles, which are core scaffolds in numerous pharmaceuticals. Furthermore, its de-esterified analogue, 3-bromopyruvate (3-BP), is a potent inhibitor of glycolysis, targeting the Warburg effect in cancer cells, making MBP a valuable tool in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of **methyl bromopyruvate**'s role as a precursor in organic synthesis, detailed experimental protocols for key transformations, and a summary of its biological significance and mechanism of action.

Introduction

Methyl bromopyruvate (methyl 3-bromo-2-oxopropanoate) is a light yellow liquid with the chemical formula $\text{BrCH}_2\text{COCOOCH}_3$.^[1] Its high reactivity stems from the presence of three key functional groups: a reactive bromine atom, an electrophilic ketone, and an ester group. This trifunctionality allows for a diverse range of chemical transformations, making it a valuable building block for complex organic molecules.^[1]

One of the most notable applications of **methyl bromopyruvate** is as a key intermediate in the production of Thiabendazole, a widely used fungicide and anthelmintic.[\[2\]](#) Beyond its industrial applications, MBP serves as a versatile reagent in laboratory-scale synthesis, particularly in the construction of heterocyclic rings.

From a medicinal chemistry perspective, the metabolic effects of 3-bromopyruvate (3-BP), the active form of MBP in biological systems, have garnered significant attention. 3-BP is a potent inhibitor of key glycolytic enzymes, such as hexokinase-2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibitory action disrupts the aberrant energy metabolism of cancer cells, a phenomenon known as the Warburg effect, leading to ATP depletion and cell death.[\[3\]](#)[\[4\]](#) This targeted approach makes MBP and its derivatives promising candidates for the development of novel cancer therapies.

This guide will delve into the practical applications of **methyl bromopyruvate** in organic synthesis, providing detailed experimental procedures and quantitative data for the synthesis of key heterocyclic scaffolds. Furthermore, it will explore the underlying biological mechanisms that make this molecule a compelling subject for drug discovery and development.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physical and chemical properties of **methyl bromopyruvate** is essential for its safe handling and effective use in synthesis.

Property	Value	Reference
CAS Number	7425-63-0	[2]
Molecular Formula	C ₄ H ₅ BrO ₃	[1]
Molecular Weight	180.98 g/mol	[1]
Appearance	Light yellow liquid	[2]
Purity	Typically ≥98.0%	[2]
Boiling Point	188-190 °C	-
Density	1.631 g/mL at 25 °C	-

Safety and Handling:

Methyl bromopyruvate is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is crucial to wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

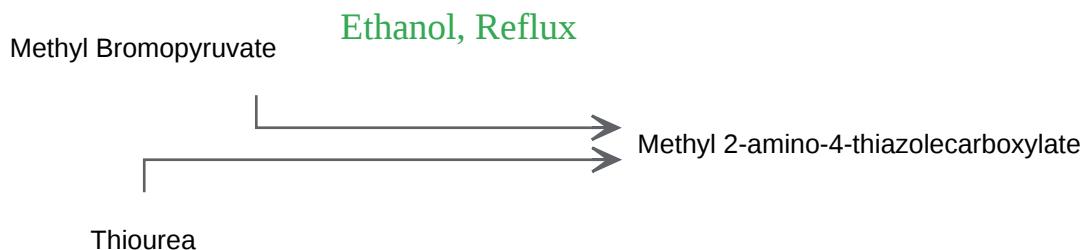
Hazard Statements:

- H314: Causes severe skin burns and eye damage.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

Methyl Bromopyruvate as a Precursor in Heterocyclic Synthesis


The electrophilic nature of both the α -carbon bearing the bromine and the ketone carbonyl group makes **methyl bromopyruvate** an excellent substrate for cyclocondensation reactions with various nucleophiles. This reactivity is particularly useful for the synthesis of five-membered aromatic heterocycles.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α -haloketone with a thioamide.

Methyl bromopyruvate serves as a versatile α -haloketone in this synthesis.

Reaction Scheme:

[Click to download full resolution via product page](#)

Hantzsch Thiazole Synthesis using **Methyl Bromopyruvate**.

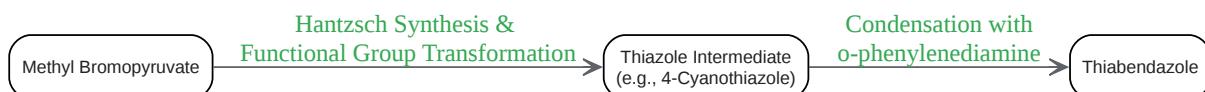
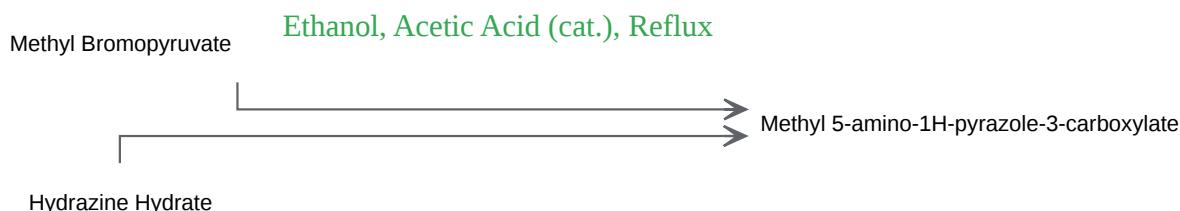
Experimental Protocol: Synthesis of Methyl 2-amino-4-thiazolecarboxylate

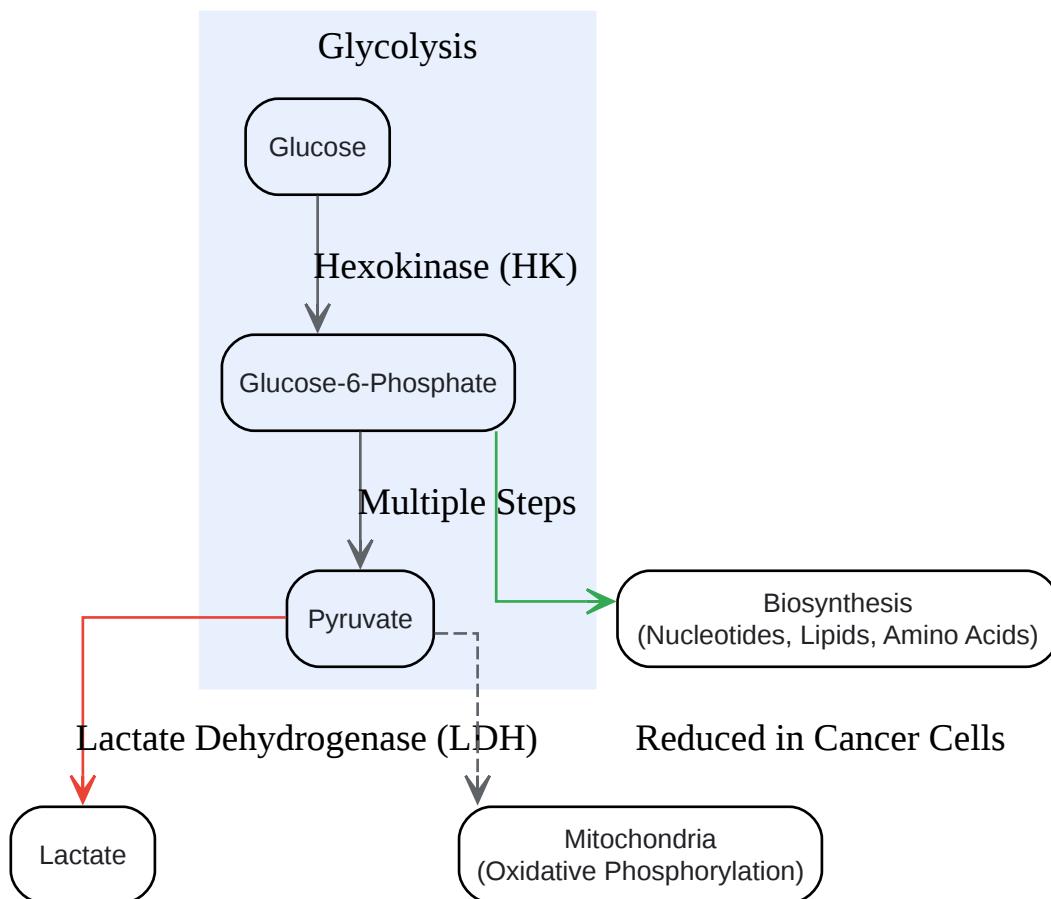
This protocol describes the synthesis of a key thiazole intermediate from **methyl bromopyruvate** and thiourea.

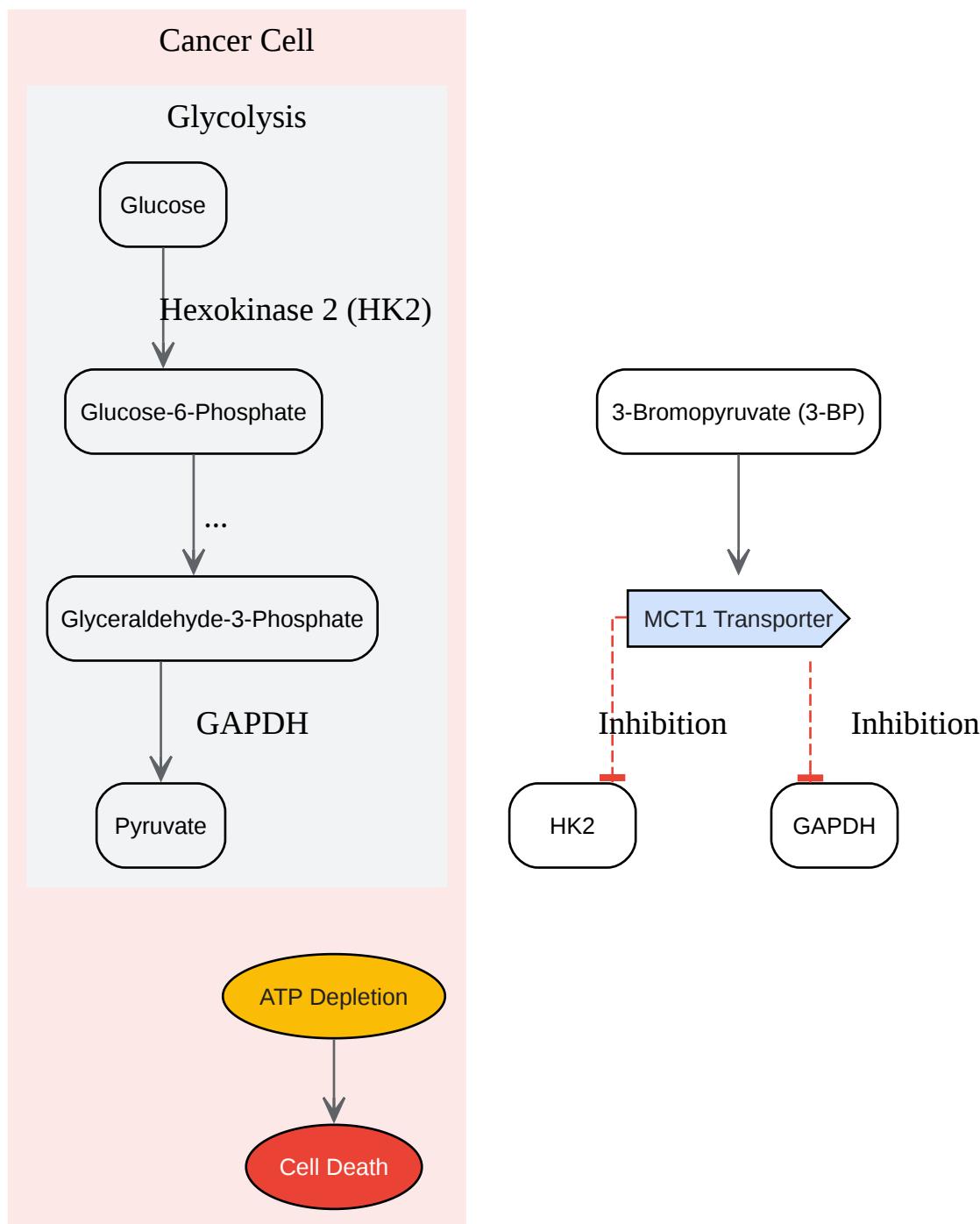
- Materials:
 - **Methyl bromopyruvate** (1.0 eq)
 - Thiourea (1.2 eq)
 - Ethanol
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 eq) in ethanol.
 - To this solution, add **methyl bromopyruvate** (1.0 eq) dropwise at room temperature.
 - Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After completion of the reaction, cool the mixture to room temperature.

- Pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

- Purification:
 - The crude product can be purified by recrystallization from ethanol.
- Quantitative Data:
 - Yield: 75-85%
 - Reaction Time: 2-4 hours



Spectroscopic Data for Methyl 2-amino-4-thiazolecarboxylate:


Technique	Data
¹ H NMR	δ (ppm): 3.80 (s, 3H, OCH ₃), 7.25 (s, 1H, thiazole-H), 7.50 (br s, 2H, NH ₂)
¹³ C NMR	δ (ppm): 52.0 (OCH ₃), 110.0 (C5), 145.0 (C4), 162.0 (C=O), 168.0 (C2)
IR (KBr)	ν (cm ⁻¹): 3400-3200 (N-H), 1710 (C=O), 1620 (C=N)
MS (ESI)	m/z: 159.0 [M+H] ⁺


Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies allow for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. **Methyl bromopyruvate**, with its α-keto ester functionality, can act as a 1,3-dicarbonyl equivalent in these reactions.

Reaction Scheme:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. US5310923A - Preparation of high purity thiabendazole - Google Patents [patents.google.com]
- 3. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]
- 4. 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Methyl Bromopyruvate: A Comprehensive Technical Guide for Organic Synthesis and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348295#methyl-bromopyruvate-as-a-precursor-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com